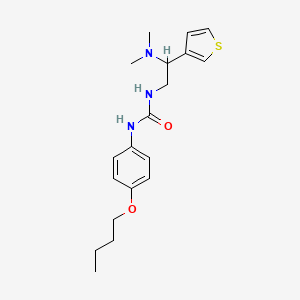

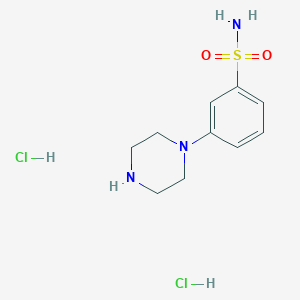

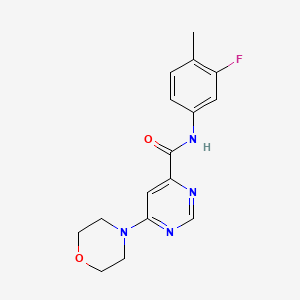

1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest falls into the category of urea derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and material science. Urea derivatives are synthesized through various chemical reactions, involving isocyanates and amines, and are characterized by their unique structural features and functional properties.

Synthesis Analysis

Synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For example, the synthesis of N-{5-[1-(o-chlorophenoxy)ethyl]1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas highlights the process of reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole to produce novel derivatives with plant growth regulating activity (Song Xin-jian et al., 2006). This method could be analogous to synthesizing the compound by substituting appropriate reactants.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research on compounds structurally similar to 1-(4-Butoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea reveals their utility in organic synthesis. For instance, studies on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea indicate the strategic introduction of functional groups through lithiation, enabling the synthesis of various substituted products (Smith, El‐Hiti, & Alshammari, 2013). Similarly, the α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with 4,5-dihydroxyimidazolidin-2-ones demonstrates the formation of glycoluril hydrochlorides, showcasing the versatility of urea derivatives in generating novel compounds (Gazieva et al., 2009).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, the nonpeptide agonist discovery of the GPR14/urotensin-II receptor highlights the importance of urea derivatives in drug discovery. Compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one have been identified as potential pharmacological tools and drug leads due to their selective activity (Croston et al., 2002). This suggests that urea derivatives, by analogy, could serve crucial roles in identifying new therapeutic targets and designing novel pharmacophores.

Materials Science and Corrosion Inhibition

The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic environments showcases the application of urea derivatives in materials science. These compounds, through their adsorption on metal surfaces, form protective layers, significantly reducing corrosion rates. Such findings underscore the potential of urea derivatives in developing new corrosion inhibitors for industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-4-5-11-24-17-8-6-16(7-9-17)21-19(23)20-13-18(22(2)3)15-10-12-25-14-15/h6-10,12,14,18H,4-5,11,13H2,1-3H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNLALSXOGEXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)

![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)

![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)